molecular formula C13H19ClN2O2 B2590622 1-Methylspiro[indoline-3,3'-piperidin]-2-one CAS No. 1330756-11-0

1-Methylspiro[indoline-3,3'-piperidin]-2-one

Cat. No. B2590622
CAS RN: 1330756-11-0
M. Wt: 270.76
InChI Key: FBJWYMLXSPFCFM-UHFFFAOYSA-N
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Description

1-Methylspiro[indoline-3,3'-piperidin]-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for synthesis and investigation.

Scientific Research Applications

Antitumor Properties

1’-Methylspiro[indoline-3,4’-piperidine] derivatives have shown promise as potent antitumor agents. Researchers have explored their effects on cancer cell lines, evaluating their cytotoxicity and potential mechanisms of action . Further investigations are ongoing to understand their specific targets and optimize their efficacy.

Neuroprotection

In the realm of neurobiology, this compound has piqued interest for its potential neuroprotective properties. Studies suggest that it may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival . These findings open avenues for developing novel therapies for neurodegenerative diseases.

Anti-inflammatory Activity

1’-Methylspiro[indoline-3,4’-piperidine] derivatives exhibit anti-inflammatory effects. Researchers have explored their impact on inflammatory pathways, including cytokine modulation and inhibition of pro-inflammatory enzymes . Such properties could be valuable in treating inflammatory conditions.

Antidepressant Potential

Preclinical studies have hinted at the antidepressant activity of this compound. It may influence neurotransmitter systems related to mood regulation, making it a candidate for further investigation in depression research .

Antiviral Applications

Interest in antiviral compounds has led to investigations into the antiviral potential of 1’-Methylspiro[indoline-3,4’-piperidine]. Researchers have explored its effects against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) . Understanding its mechanisms of action could aid in drug development.

Ligand Design for Receptors

Due to its spirocyclic structure, this compound can serve as a scaffold for designing ligands targeting specific receptors. Researchers have explored its interactions with various receptors, such as serotonin receptors and dopamine receptors . These insights contribute to drug discovery efforts.

properties

IUPAC Name

1-methylspiro[indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13/h2-3,5-6,14H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVNSFIYTRKAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylspiro[indoline-3,3'-piperidin]-2-one

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